

Comparative study of Vat Red 10 application on natural vs. synthetic fibers

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A Comparative Guide to the Application of Vat Red 10 on Natural and Synthetic Fibers

This guide provides a comprehensive comparison of the application and performance of C.I. **Vat Red 10** on principal natural and synthetic textile fibers. It is intended for researchers and scientists in the fields of materials science, chemistry, and textile engineering. The following sections detail the physicochemical properties of the dye, the characteristics of the fibers, experimental dyeing protocols, and a comparative analysis of performance data.

Physicochemical Properties of Vat Red 10

Vat Red 10, also known as Vat Red FBB or C.I. 67000, is an anthraquinone-based vat dye.[1] Like all vat dyes, it is insoluble in water in its pigment form and requires a chemical reduction process, known as "vatting," to be converted into a water-soluble leuco form for application to textile substrates.[2][3]



Property	Value	
C.I. Name	Vat Red 10, C.I. 67000	
CAS Number	2379-79-5[1][4]	
Chemical Formula	C29H14N2O5	
Molecular Weight	470.43 g/mol	
Appearance	Deep red powder	
Solubility	Insoluble in water; soluble in a reduced alkaline medium	
Application Class	Vat Dye	

Fiber Characteristics and Dye-Fiber Interaction

The efficacy of **Vat Red 10** is fundamentally dependent on the chemical and physical structure of the fiber being dyed.

- Natural Fibers (Cellulosic and Protein)
 - Cotton: A cellulosic fiber rich in hydroxyl (-OH) groups. Its porous and polar nature allows for the penetration of the water-soluble leuco dye. The dye is primarily fixed through mechanical entrapment after oxidation, with hydrogen bonds and van der Waals forces contributing to its affinity. Vat dyes are renowned for their excellent fastness properties on cotton.
 - Wool: A protein (keratin) fiber containing amino (-NH₂) and carboxyl (-COOH) groups.
 While vat dyes can be applied, the high alkalinity (pH > 12) of the standard vatting process can cause significant damage to the wool fiber. Therefore, application requires carefully controlled, milder alkaline conditions and lower temperatures.
- Synthetic Fibers
 - Nylon: A synthetic polyamide with amide linkages, as well as amino and carboxyl end groups, giving it some properties similar to protein fibers. It can be dyed with vat dyes, and



studies show it can exhibit excellent wash and rubbing fastness, sometimes superior to cotton.

 Polyester: A hydrophobic, crystalline fiber with few reactive sites. Its compact structure and lack of water absorbency make it difficult to dye with water-soluble dyes under normal conditions. Application of vat dyes like **Vat Red 10** requires a high-temperature thermosol process (padding followed by dry heat) to facilitate dye penetration.

Experimental Protocols

The following protocols outline standardized laboratory procedures for applying **Vat Red 10** to different fibers.

Protocol 1: Exhaust Dyeing of Cotton (Baseline Method)

This method is standard for cellulosic fibers.

- 1. Pre-treatment:
- Scour and bleach a 100% cotton fabric sample to ensure high absorbency and removal of impurities.
- 2. Vatting (Leuco Dye Formation):
- Prepare a dye stock solution by pasting the required amount of Vat Red 10 powder (e.g., 2% on weight of fiber, o.w.f) with a small amount of warm water and a dispersing agent.
- In a separate vessel, prepare the dye bath with the required volume of water (e.g., liquor ratio 20:1), Sodium Hydroxide (NaOH, 5-10 g/L), and Sodium Hydroxulfite (Na₂S₂O₄, 5-10 g/L).
- Heat the dye bath to 60°C. Slowly add the dye paste.
- Maintain the temperature at 60°C for 10-15 minutes to ensure the complete reduction of the dye to its soluble leuco form (indicated by a color change to dark brown).
- 3. Dyeing:



- Introduce the wetted cotton fabric into the vatted dye bath.
- Raise the temperature to 70-80°C over 15 minutes.
- Continue dyeing for 45-60 minutes, ensuring gentle agitation for uniform color.
- 4. Oxidation:
- Remove the fabric, squeeze out excess liquor, and expose it to air for 10-15 minutes.
- For controlled oxidation, treat the fabric in a fresh bath containing Hydrogen Peroxide (H₂O₂,
 2-3 ml/L) at 50°C for 10-15 minutes. The characteristic red color will develop as the dye becomes insoluble.
- Rinse thoroughly with cold water.
- 5. Soaping (After-treatment):
- Prepare a bath with an anionic soaping agent (e.g., 2 g/L) and treat the fabric at a boil (95-100°C) for 15 minutes to remove residual chemicals and unfixed dye, and to stabilize the final shade.
- · Rinse with hot and then cold water, and dry.

Protocol 2: High-Temperature Thermosol Dyeing of Polyester

This method is required for hydrophobic fibers like polyester.

- 1. Padding:
- Prepare a padding liquor containing the dispersed Vat Red 10, an anti-migrating agent, and urea.
- Pad the polyester fabric through the liquor to achieve a wet pick-up of 60-70%.
- 2. Drying:



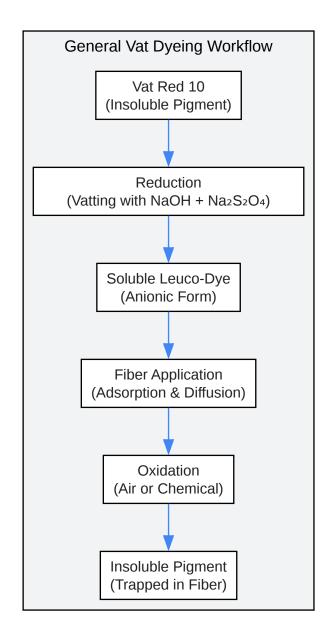
- Pre-dry the padded fabric carefully to avoid migration, typically using an infrared dryer.
- 3. Thermofixation:
- Process the dried fabric through a thermosol oven at a high temperature, typically 200-210°C, for 60-90 seconds. This allows the dye to sublime and diffuse into the polyester fiber structure.
- 4. After-treatment:
- Perform a reduction clearing process to remove surface dye. This involves treating the fabric in a bath with Sodium Hydroxide and Sodium Hydrosulfite.
- Rinse, neutralize, and dry the fabric.

Notes on Protocols for Wool and Nylon

- Wool: The high alkalinity of Protocol 1 will damage wool. A modified process must be used
 with a weaker alkali (e.g., ammonia or sodium carbonate) and a protective agent for the wool
 fiber. The temperature should be kept lower, and pH carefully controlled, though this may
 compromise the reduction efficiency of the dye.
- Nylon: Can be dyed using a modified version of Protocol 1. The specific concentrations of alkali and reducing agent, as well as the dyeing temperature, may need optimization for the specific grade of nylon.

Mandatory Visualizations

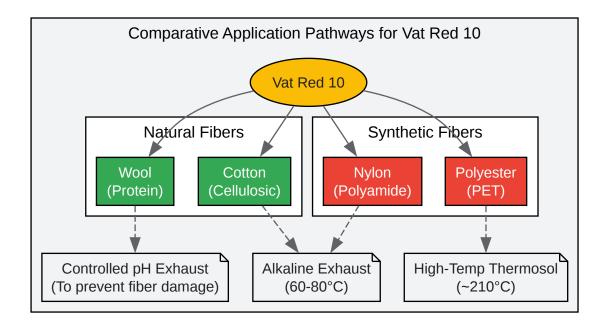




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Caption: General workflow for the application of any vat dye.





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Caption: Key differences in application methods for Vat Red 10.

Comparative Performance Data

The choice of fiber and application method significantly impacts the final properties of the dyed material.

Table 1: Comparison of Optimal Dyeing Parameters



Parameter	Cotton	Wool	Nylon	Polyester
Dyeing Method	Aqueous Exhaust	Modified Aqueous Exhaust	Aqueous Exhaust	Pad-Dry- Thermosol
Typical Temp.	60-80°C	40-60°C (controlled)	60-80°C	200-210°C
рН	> 12	9-11 (controlled)	> 11	N/A (padding liquor)
Key Auxiliaries	NaOH, Na ₂ S ₂ O ₄	Weaker alkali, protective agent	NaOH, Na ₂ S ₂ O ₄	Anti-migrating agent, urea
Affinity/Uptake	Excellent	Fair to Good (compromised by mild conditions)	Good	Good (via thermosol)

Table 2: Comparative Fastness Properties of Vat Red 10 Dyed Fibers

Fastness Property	Cotton	Wool	Nylon	Polyester
Washing Fastness (ISO 105-C06) (1-5 Scale)	4-5	4	5	4-5
Rubbing Fastness (ISO 105-X12) (1-5 Scale)	4 (Dry), 3-4 (Wet)	4 (Dry), 3 (Wet)	4-5 (Dry), 4 (Wet)	4 (Dry), 3-4 (Wet)
Light Fastness (ISO 105-B02) (1-8 Scale)	6-7	6	6	6



Note: Fastness ratings are representative values. Actual results may vary based on dyeing depth and specific process conditions. Vat dyes are generally known for high fastness ratings.

Conclusion

Vat Red 10 is a versatile dye, but its application is highly specific to the fiber substrate.

- On Natural Fibers: It shows excellent performance on cotton, providing high fastness and vibrant color, making it an ideal choice. Its application on wool is challenging due to the fiber's sensitivity to high alkalinity, requiring modified protocols that may limit color yield and fastness.
- On Synthetic Fibers: It can be successfully applied to nylon, yielding shades with excellent
 wash and rubbing fastness. For polyester, the conventional aqueous vat dyeing method is
 ineffective; a high-temperature thermosol process is necessary to achieve good coloration,
 though this can risk dye degradation if not properly controlled.

Ultimately, the selection of **Vat Red 10** for a specific application must be accompanied by a thorough consideration of the fiber type, as this dictates the required dyeing methodology, the achievable performance, and the overall efficiency of the process.

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